molecular formula C25H33N3O5S B12128671 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12128671
M. Wt: 487.6 g/mol
InChI Key: PEHDOSCZFDTPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the diethylamino propyl group, the dimethoxyphenyl group, and the thiazolyl carbonyl group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
  • **1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one

Uniqueness

The uniqueness of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H33N3O5S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H33N3O5S/c1-7-27(8-2)12-9-13-28-21(18-14-17(32-5)10-11-19(18)33-6)20(23(30)25(28)31)22(29)24-15(3)26-16(4)34-24/h10-11,14,21,30H,7-9,12-13H2,1-6H3

InChI Key

PEHDOSCZFDTPAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.